(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol
Description
Historical Context and Evolution of Norbornane (B1196662) System Research
The study of bicyclo[2.2.1]heptane and its derivatives is a cornerstone of modern physical organic chemistry. The parent hydrocarbon, norbornane , is a saturated bicyclic compound with the chemical formula C₇H₁₂. bldpharm.com Its name is derived from bornane (1,7,7-trimethylnorbornane), with the "nor-" prefix indicating the absence of the methyl groups found in its parent camphor-related structure.
Research into the norbornane system has been pivotal in developing fundamental concepts of chemical structure and reactivity. The rigid and strained nature of the bicyclic frame prevents the conformational flexibility seen in simple cycloalkanes, making it an ideal model system for studying the effects of geometry on reaction mechanisms. researchgate.net
One of the most significant historical developments involving this system was the "non-classical carbocation controversy." The study of the 2-norbornyl cation, generated during solvolysis reactions of norbornyl derivatives, led to intense debate and extensive research, ultimately expanding the understanding of carbocation stability and structure in organic chemistry. The initial synthesis of the norbornane framework is often achieved through the Diels-Alder reaction between cyclopentadiene (B3395910) and ethylene, a method that provides predictable access to the core structure. This foundational work paved the way for the synthesis and investigation of functionalized derivatives like (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol.
Overview of Key Academic Research Trajectories for this compound
The unique, stereochemically defined structure of this compound makes it a valuable compound in specialized areas of organic synthesis. Research involving this specific isomer primarily focuses on its use as a chiral building block for the creation of more complex, enantiomerically pure molecules.
A significant research trajectory is the use of optically active bicyclo[2.2.1]heptan-2-ol isomers as intermediates in the synthesis of high-value chemical entities. For instance, (2S)-endo-bicyclo-[2.2.1]-heptane-2-ol (an alternative name for the title compound) has been synthesized through the enzymatic resolution of racemic endo-norborneol. google.com In this process, a lipase (B570770) selectively catalyzes the transesterification of one enantiomer, allowing for the separation of the optically active alcohol. This enantiopure alcohol then serves as a crucial starting material. A documented application involves its reaction with 3-hydroxy-4-methoxybenzaldehyde to form a key intermediate, which is further transformed into a complex tetrahydropyrimidine (B8763341) derivative, demonstrating its utility in multi-step synthetic pathways. google.com
Another major area of research for the broader class of chiral bicyclo[2.2.1]heptan-2-ols is their application as chiral auxiliaries. researchgate.netaaronchem.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, and is subsequently removed. While not all research specifies the (1R,2S,4S) isomer, the findings for related structures are highly relevant. For example, derivatives of these chiral alcohols are used to influence the enantioselectivity of reactions such as diethylzinc (B1219324) additions to aldehydes. scirp.org The rigid bicyclic framework provides a well-defined chiral environment that effectively shields one face of a reactive center, leading to the preferential formation of one enantiomer of the product.
Table 2: Summary of Research Findings
| Research Area | Finding/Application | Reference |
|---|---|---|
| Asymmetric Synthesis | This compound, as an optically active endo-isomer, is prepared via enzymatic resolution. | google.com |
| Chiral Intermediate | The compound serves as a key starting material for the multi-step synthesis of complex heterocyclic molecules like tetrahydropyrimidines. | google.com |
| Chiral Ligands/Auxiliaries | Related chiral amino alcohol derivatives of the bicyclo[2.2.1]heptane system are used as ligands in enantioselective additions of organozincs to aldehydes. | scirp.org |
| Enzyme Inhibition Studies | Carbamate derivatives of endo- and exo-norborneol (B145942) enantiomers have been studied as inhibitors of butyrylcholinesterase, showing stereoselective inhibition. | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYQMYDIHMKQB-XVMARJQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-36-9 | |
| Record name | Endo-bicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations and Stereoelectronic Effects in Bicyclo 2.2.1 Heptan 2 Ol Reactivity
Norbornyl Cation Rearrangements and Related Carbocation Chemistry
The chemistry of the bicyclo[2.2.1]heptane system is dominated by its propensity to form carbocationic intermediates that undergo complex rearrangements. The study of the 2-norbornyl cation, in particular, has been a cornerstone in the development of carbocation theory.
Central to the reactivity of this system are Wagner-Meerwein rearrangements, which are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group shifts from one carbon to an adjacent one. wikipedia.orglscollege.ac.in These shifts are often facile and can occur at very low temperatures. wikipedia.orglscollege.ac.in A classic illustration of this is the acid-catalyzed dehydration of isoborneol (B83184) to form camphene, a reaction that puzzled early chemists and was instrumental in the discovery of carbocations as intermediates. wikipedia.orgcore.ac.uk
The 2-norbornyl cation itself was the subject of a long-standing debate regarding its structure, questioning whether it was a rapidly equilibrating pair of classical carbocations or a single, "non-classical" bridged ion. comporgchem.comgithub.io Extensive research, employing low-temperature NMR spectroscopy, core electron spectroscopy, and ultimately X-ray crystallography, confirmed the non-classical nature of the cation. core.ac.ukgithub.iowikipedia.org This structure involves a delocalized three-center, two-electron bond, where the C6 carbon is partially bonded to both C1 and C2. wikipedia.org Computational studies using methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) have further elucidated this structure, revealing complex potential energy surfaces and charge delocalization. github.ioacs.orgnumberanalytics.com
The norbornyl skeleton is susceptible to several types of rearrangement, which often compete. Low-temperature NMR studies have been critical in differentiating these processes, as summarized in the table below. core.ac.uk
| Rearrangement Type | Description | Relative Rate at Low Temperature |
| Wagner-Meerwein Shift | Migration of the C1-C6 bond to the C2 position, interconverting enantiomeric forms of the cation. | Fast; frozen out only at very low temperatures (e.g., -159°C). core.ac.uk |
| 6,2-Hydride Shift | Migration of the C6-hydride to the C2 position. | Fast; frozen out only at very low temperatures (e.g., -159°C). core.ac.uk |
| 3,2-Hydride Shift | Migration of a hydride from C3 to the C2 position, leading to scrambling of the carbon skeleton. | Slower; can be "frozen out" on the NMR timescale at moderately low temperatures (e.g., -70°C). core.ac.uk |
Furthermore, less stable carbocations within the bicyclo[2.2.1]heptane framework, such as the 1-norbornyl and 7-norbornyl cations, can rearrange to the more stable 2-norbornyl cation during the course of solvolysis reactions. wikipedia.org
Stereoelectronic Control in Bicyclo[2.2.1]heptyl Systems
Stereoelectronic effects, which refer to the influence of orbital alignment on reactivity, are pronounced in the rigid bicyclo[2.2.1]heptyl system. The most significant manifestation of this is the difference in reactivity between exo and endo diastereomers.
The solvolysis of a 2-exo-norbornyl derivative is significantly faster than that of its 2-endo counterpart. wikipedia.org This rate enhancement was a key piece of evidence for the existence of the non-classical cation. wikipedia.org In the exo isomer, the C1-C6 sigma bond is perfectly aligned to participate in the departure of the leaving group from the C2 position, an effect known as anchimeric assistance. This participation stabilizes the developing positive charge and leads directly to the bridged, non-classical cation. wikipedia.orgacs.org For the endo isomer, the geometry is unfavorable for such participation, resulting in a slower reaction that must proceed through a less stable, classical-like carbocation before rearranging. acs.org
This stereoelectronic control extends to other reactions, such as epoxidations and additions to the norbornene double bond. The facial selectivity (exo vs. endo attack) is governed by a combination of steric and electronic factors. dnu.dp.uaresearchgate.net While exo attack is often favored due to the lower steric hindrance of the exo face, substituents on the C7 bridge can reverse this preference. dnu.dp.ua
| Reaction/Substrate | Favored Approach | Rationale |
| Solvolysis of 2-Norbornyl Derivatives | exo leaving group departs much faster than endo. wikipedia.org | Stereoelectronic effect: The C1-C6 σ-bond provides anchimeric assistance to the departing exo group. wikipedia.org |
| Epoxidation of 7-syn-hydroxy-norbornene | exo attack of the oxidant. dnu.dp.ua | Electronic effect: The exo transition state is stabilized by an intramolecular hydrogen bond between the C7-hydroxyl group and the oxidant. dnu.dp.ua |
| Epoxidation of 7-syn-chloro-norbornene | endo attack of the oxidant. dnu.dp.ua | Steric effect: The chlorine atom at the C7 position creates steric repulsion with the incoming oxidant on the exo face, favoring the endo approach. dnu.dp.ua |
| Basicity of Norbornylamines | exo isomer is more basic than the corresponding endo isomer. nih.gov | The protonated exo-amine experiences less steric hindrance and potentially more favorable solvation. |
Intramolecular and Intermolecular Interactions Influencing Reaction Pathways
Reaction pathways in the bicyclo[2.2.1]heptan-2-ol system are subtly but powerfully directed by a range of non-covalent interactions, both within the molecule (intramolecular) and with its environment (intermolecular).
Intramolecular Interactions: A prime example of an intramolecular interaction guiding reactivity is the anchimeric assistance provided by the C1-C6 sigma bond in the solvolysis of exo-norbornyl derivatives, as discussed previously. wikipedia.org Hydrogen bonding can also play a critical role. In the epoxidation of 7-syn-substituted norbornenes, a hydroxyl group at the C7 position can form a hydrogen bond with the incoming peracid, stabilizing the transition state for exo attack and thereby directing the stereochemical outcome. dnu.dp.ua Conversely, studies of some 5-endo-hydroxy-3-endo-nitrobicyclo[2.2.1]heptane derivatives have shown a preference for intermolecular hydrogen bonding, forming chains in the solid state, rather than intramolecular H-bonds between the alcohol and nitro groups. researchgate.net
Intermolecular Interactions: The solvent plays a crucial role in mediating reactions involving charged intermediates. Molecular dynamics simulations of the solvolysis of norbornyl derivatives in acetic acid have provided detailed insight into the role of the solvent in stabilizing the non-classical cation. acs.org The choice of solvent can also influence equilibria. For instance, the relative basicities of a series of endo- and exo-norbornylamines were found to be dependent on the solvent used (acetonitrile vs. dimethylformamide), an effect attributed to the relative polarizabilities of the solvents and their ability to stabilize the protonated amines. nih.gov
The following table summarizes key interactions and their observed effects.
| Interaction Type | Specific Example | Effect on Reactivity |
| Intramolecular (Neighboring Group Participation) | C1-C6 σ-bond participation in 2-exo-norbornyl solvolysis. wikipedia.org | Dramatically increases the rate of reaction compared to the endo isomer. wikipedia.org |
| Intramolecular (Hydrogen Bonding) | H-bond between a 7-syn-OH group and an epoxidizing agent. dnu.dp.ua | Stabilizes the exo transition state, leading to high exo-selectivity. dnu.dp.ua |
| Intermolecular (Hydrogen Bonding) | O-H···O hydrogen bonding in crystals of nitronorbornanol derivatives. researchgate.net | Governs the crystal packing and supramolecular structure. researchgate.net |
| Intermolecular (Solvent Effects) | Solvation of the norbornyl cation in acetic acid. acs.org | Stabilizes the charged intermediate, influencing the reaction pathway and rate. |
Studies on Transition States and Reaction Intermediates
The transient nature of reaction intermediates and transition states makes their direct observation challenging. Research on the bicyclo[2.2.1]heptane system has been at the forefront of developing and applying advanced experimental and computational techniques to characterize these fleeting species.
Computational Modeling: Theoretical chemistry has been indispensable in understanding the reactivity of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol and related compounds. Quantum chemical calculations, particularly using Density Functional Theory (DFT), allow for the mapping of potential energy surfaces and the characterization of the geometries and energies of reactants, intermediates, transition states, and products. numberanalytics.com Molecular dynamics simulations have been used to model the entire solvolysis reaction, confirming that σ-bridging in the transition state occurs during exo-solvolysis but not endo-solvolysis. acs.org Advanced techniques like QTAIM-DI-VISAB have been used to analyze the bonding in the norbornyl cation and its rearrangement transition states. acs.org
Spectroscopic Studies: The definitive proof of the non-classical norbornyl cation's structure relied on spectroscopic analysis under superacid conditions at extremely low temperatures (as low as 5 K), which slows down rearrangements that are rapid even at -70°C. core.ac.ukgithub.io Both ¹H and ¹³C NMR spectroscopy, along with IR and Raman spectroscopy, provided data consistent with a single, symmetric, bridged intermediate rather than two rapidly equilibrating classical ions. github.io
These combined computational and experimental studies provide detailed energetic and structural data about the key steps in the reaction pathways.
| System/Reaction | Method | Finding |
| Norbornyl Solvolysis | Molecular Dynamics (MD) Simulation acs.org | The transition state for exo-solvolysis involves σ-bridging, while the endo pathway is stepwise. acs.org |
| Epoxidation of Norbornenes | Density Functional Theory (DFT) dnu.dp.ua | Transition states have a biradical character; their stability is influenced by intramolecular H-bonding or steric repulsion from C7-substituents. dnu.dp.ua |
| Rearrangement of Dimethyl-2-norbornyl cations | NMR Spectroscopy / Kinetic Analysis cdnsciencepub.com | Activation free energy parameters for various rearrangement processes (Wagner-Meerwein, hydride shifts) were deduced. cdnsciencepub.com |
| Base-catalyzed exchange in Bicyclo[2.2.1]heptanones | Kinetic Analysis mcmaster.ca | The transition state is reactant-like, occurring early along the reaction coordinate. mcmaster.ca |
Applications of 1r,2s,4s Bicyclo 2.2.1 Heptan 2 Ol in Asymmetric Synthesis and Catalysis
Utilization as Chiral Auxiliaries in Stereoselective Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The inherent stereochemistry and steric hindrance of the bicyclo[2.2.1]heptane system make its derivatives effective for controlling the facial selectivity of various chemical transformations.
The bicyclo[2.2.1]heptane skeleton is fundamentally constructed via the Diels-Alder reaction, and derivatives of this system are, in turn, used to induce asymmetry in other cycloaddition reactions. york.ac.uk While direct use of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol as an auxiliary in Diels-Alder reactions is not extensively documented, closely related structures derived from camphor (B46023) have demonstrated the principle. The rigid framework effectively shields one face of a dienophile, forcing the diene to approach from the less hindered side.
For instance, an enantiodivergent synthesis of bicyclo[2.2.1]heptane lactones has been achieved through an asymmetric Diels-Alder reaction where the stereochemical outcome is controlled by a chiral auxiliary. Organocatalytic methods have also enabled formal [4+2] cycloaddition reactions to produce highly enantioenriched bicyclo[2.2.1]heptane-1-carboxylates. chim.itrsc.org These examples underscore the potential of the bicyclic scaffold in controlling stereochemistry in cycloadditions, a principle that applies to auxiliaries derived from this compound. york.ac.uk
The fixed conformation of the bicyclo[2.2.1]heptane ring system significantly influences the diastereoselectivity of reactions at adjacent prochiral centers, such as ketones. researchgate.net In the reduction of bicyclo[2.2.1]heptanones, the hydride reagent preferentially attacks from the less sterically hindered exo face, leading to the corresponding endo-alcohol. acs.org Conversely, if the exo face is blocked by substituents, the attack occurs from the endo face. acs.org This predictable stereochemical outcome is a direct result of the scaffold's steric properties.
Furthermore, derivatives of the closely related natural product camphor have been used to achieve substrate-controlled diastereoselective alkylations. scripps.edu By attaching such a chiral auxiliary to a substrate, it is possible to direct the approach of an electrophile or nucleophile, leading to the formation of one diastereomer in preference to others.
Precursors for Chiral Ligands in Asymmetric Catalysis
Perhaps the most significant application of this compound and its parent ketone, norcamphor, is as a starting material for the synthesis of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that enables the catalysis of enantioselective reactions.
Chiral phosphines are a cornerstone of asymmetric catalysis, and many successful ligands are built upon the bicyclo[2.2.1]heptane framework. researchgate.net For example, NORPHOS, a well-known C₂-symmetric bisphosphine ligand, is derived from norbornene (bicyclo[2.2.1]hept-2-ene). The synthesis of such ligands often involves the functionalization of the bicyclic core, followed by the introduction of phosphorus moieties.
A common strategy for preparing chiral phosphines involves the use of phosphine-borane complexes as stable, isolable intermediates. mdpi.com This approach protects the air-sensitive phosphine (B1218219) group during synthesis and purification. The synthesis of chiral 1,2-aminophosphine ligands has been demonstrated starting from camphor, a trimethylated bicyclo[2.2.1]heptanone. doaj.org These aminophosphines can act as effective ligands in various catalytic transformations.
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for transition metal catalysis due to their strong σ-donating properties and thermal stability. acs.org Chiral NHCs derived from natural products, such as camphor, have been developed for asymmetric catalysis. researchgate.netsnnu.edu.cn
The synthesis of these ligands typically begins with a camphor derivative like (+)-ketopinic acid. snnu.edu.cn A multi-step sequence can convert this starting material into chiral 1,2- or 1,3-diamines, which are the key precursors for the NHC ring. snnu.edu.cn These diamines are then cyclized to form imidazolinium or other heterocyclic salts, which, upon deprotonation, yield the free carbene. This carbene can be trapped in situ by a metal salt (e.g., [Rh(COD)Cl]₂) to form the active catalyst complex. doaj.org Such camphor-derived Rh-NHC complexes have been successfully applied in reactions like the asymmetric ring opening of N-protected azabenzonorbornenes. doaj.org Palladium-NHC complexes based on a camphor motif have also been used in the asymmetric intramolecular α-arylation of amides to form oxindoles.
Ligands derived from the bicyclo[2.2.1]heptan-2-ol scaffold have proven highly effective in enantioselective organometallic catalysis. A prominent example is the addition of diethylzinc (B1219324) to aldehydes. Chiral amino alcohols and β-hydroxy oxazolines prepared from camphor or fenchone (which share the bicyclo[2.2.1]heptane core) are excellent catalysts for this transformation, producing chiral secondary alcohols with high yields and enantioselectivities.
One of the most well-known catalysts for this reaction is (2S)-3-exo-(Dimethylamino)isoborneol (DAIB), which is readily derived from (+)-camphor. snnu.edu.cn In the presence of a catalytic amount of DAIB, the addition of diethylzinc to various aldehydes proceeds with high enantiomeric excess (ee). snnu.edu.cn The rigid camphor backbone of the ligand creates a well-defined chiral pocket around the active metal center, dictating the facial selectivity of the aldehyde's approach. These ligand systems are also effective in other reactions, such as the conjugate addition of diethylzinc to α,β-unsaturated ketones like chalcone. snnu.edu.cn
The table below summarizes the performance of a camphor-derived β-hydroxy oxazoline ligand in the enantioselective addition of diethylzinc to various aromatic aldehydes.
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|
| Benzaldehyde | 98 | 96 | R |
| 4-Methylbenzaldehyde | 95 | 95 | R |
| 4-Methoxybenzaldehyde | 94 | 94 | R |
| 4-Chlorobenzaldehyde | 96 | 96 | R |
| 2-Chlorobenzaldehyde | 88 | 89 | R |
| 1-Naphthaldehyde | 92 | 90 | R |
Building Blocks for Complex Stereodefined Organic Molecules
The unique three-dimensional structure and stereochemical purity of bicyclo[2.2.1]heptane derivatives make them exceptional starting materials for the synthesis of complex organic molecules. Their rigid skeleton provides a predictable platform for introducing new stereocenters, a crucial aspect in the synthesis of biologically active compounds and advanced materials.
The bicyclo[2.2.1]heptane framework is a well-established precursor in the total synthesis of various natural products, most notably prostaglandins. nih.govnih.govacs.orgsemanticscholar.org Prostaglandins are a class of physiologically active lipid compounds that exhibit a wide range of biological effects. The stereocontrolled synthesis of these molecules is a significant challenge in organic chemistry.
The use of bicyclo[2.2.1]heptane derivatives, such as the Corey lactone, provides a robust strategy to control the stereochemistry of the prostaglandin core. semanticscholar.org Bicyclo[2.2.1]heptan-2-one and its analogues serve as key intermediates for the synthesis of chiral compounds with highly substituted cyclopentyl moieties, which form the core of prostaglandins. ku.ac.ke This approach allows for the precise installation of the required stereocenters, facilitating the synthesis of various prostaglandins and their analogues. acs.org For instance, novel prostaglandin D2 (PGD2) receptor antagonists with a bicyclo[2.2.1]heptane ring system have been synthesized and shown to be potent antiallergic agents. nih.govacs.org
Table 1: Bicyclo[2.2.1]heptane Derivatives in the Synthesis of Prostaglandin Analogues
| Precursor | Target Molecule | Therapeutic Potential |
|---|---|---|
| Bicyclo[2.2.1]heptane sulfonamide derivatives | Prostaglandin D2 (PGD2) receptor antagonists | Antiallergic agents for conjunctivitis and asthma |
The rigid and well-defined geometry of the bicyclo[2.2.1]heptane scaffold is also exploited in materials science to create polymers and liquid crystals with unique properties. cymitquimica.com
Polymers:
Polymers derived from norbornene, a close structural relative of bicyclo[2.2.1]heptan-2-ol, have attracted considerable attention due to their desirable properties such as high thermal resistance, chemical stability, and tunable mechanical and optical characteristics. researchgate.netmdpi.com Two primary polymerization methods are employed for norbornene-type monomers: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.
Ring-Opening Metathesis Polymerization (ROMP): This method is used to synthesize polymers with diverse functionalities. For example, norbornene monomers carrying aramid groups have been copolymerized via ROMP to create materials with high glass transition temperatures and thermal stability. unifr.ch
Vinyl-Addition Polymerization: This technique produces polymers with saturated backbones, contributing to their high thermal and chemical stability. researchgate.net By incorporating different functional side groups into the norbornene monomer, polymers with specific properties, such as high gas permeability for membrane applications, can be designed. researchgate.netmdpi.com For instance, polynorbornenes with siloxane substituents exhibit good solubility and high glass transition temperatures. researchgate.net
Table 2: Properties of Norbornene-Based Polymers
| Polymerization Method | Monomer Substituent | Key Properties of the Resulting Polymer | Potential Application |
|---|---|---|---|
| ROMP | Aramid groups | High glass transition temperature, thermal stability | Heat-resistant materials |
| Vinyl-addition | Siloxane groups | Good solubility, high glass transition temperature, high oxygen permeability | Gas-separation membranes |
Liquid Crystals:
The incorporation of the bicyclo[2.2.1]heptane unit into the molecular structure of liquid crystals can significantly influence their mesomorphic properties. The rigid and non-linear nature of this bicyclic system can affect the packing of molecules in the liquid crystalline phase, leading to changes in properties such as melting point and clearing point. whiterose.ac.uktandfonline.com While less common than other cyclic units like cyclohexane (B81311) or bicyclo[2.2.2]octane, the bicyclo[2.2.1]heptane scaffold offers a unique structural motif for the design of new liquid crystalline materials with tailored properties. whiterose.ac.uktandfonline.com Research in this area explores how the introduction of such non-conventional building blocks can lead to the development of novel liquid crystal materials. whiterose.ac.uktandfonline.com
Advanced Spectroscopic and Structural Analysis of 1r,2s,4s Bicyclo 2.2.1 Heptan 2 Ol and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry and conformational preferences of bicyclo[2.2.1]heptane derivatives. The rigid nature of the bicyclic system results in distinct chemical shifts and coupling constants for protons and carbons, which are highly sensitive to their spatial arrangement.
Detailed analysis of the NMR spectra allows for the differentiation between exo and endo isomers. For instance, the proton at the C2 position (H-C2) bearing the hydroxyl group exhibits characteristic coupling patterns and chemical shifts depending on its orientation relative to the C7 bridge. In the endo isomer, the hydroxyl group is positioned towards the one-carbon bridge (C7), leading to specific through-space interactions that can be detected by advanced NMR techniques.
Furthermore, NMR is crucial for determining the enantiomeric purity and absolute configuration of chiral derivatives. This is often achieved by converting the alcohol into diastereomeric esters using a chiral derivatizing agent, such as mandelic acid. The resulting diastereomers exhibit separate signals in the ¹H NMR spectrum, allowing for the quantification of the enantiomeric ratio.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. acs.org For (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol and its derivatives, ¹H NMR spectra reveal the chemical shifts and coupling constants of the protons, while ¹³C NMR spectra, often recorded with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, help in identifying the types of carbon atoms (C, CH, CH₂, CH₃). acs.org
Two-dimensional (2D) NMR techniques are particularly powerful for unambiguous structural elucidation. emory.edu Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, identifying adjacent protons within the molecule. rsc.org For more complex structures, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) is a key 2D NMR technique that provides information about through-space proximity between protons. nih.govmdpi.com This is especially valuable for confirming the relative configuration of substituents on the bicyclic framework. For example, NOESY can be used to detect interactions between the protons on the C2 and C3 positions and other protons in the molecule, confirming their relative stereochemistry. researchgate.net In some cases, NOESY has been instrumental in correcting misassigned relative configurations of bicyclo[2.2.1]heptanone derivatives.
Table 1: Representative ¹H NMR Data for a Derivative of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 4.22 | s | - |
| H-1 | 2.84 | s | - |
| H-3 to H-7 | 1.87-1.27 | m | - |
| CH₃ | 0.50 | d | 6.7 |
Note: Data is for a representative derivative and may not correspond directly to the parent compound. Data sourced from a study on a related bicyclo[2.2.1]heptane derivative. rsc.org
Chiroptical Spectroscopy for Absolute Configuration Assignment and Conformational Studies
Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules like this compound. thieme-connect.de These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.
CD spectroscopy is particularly useful for assigning the absolute configuration of molecules containing a chromophore in the vicinity of a stereogenic center. thieme-connect.de For non-chromophoric molecules like the parent alcohol, derivatization with a chromophoric group is often necessary. thieme-connect.de The resulting CD spectrum can then be analyzed, often with the aid of theoretical calculations, to determine the absolute stereochemistry. researchgate.net The "dibenzoate chirality rule" is a well-known application where diol derivatives are used to determine absolute configuration based on the exciton (B1674681) chirality of the benzoate (B1203000) chromophores. thieme-connect.de
Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining absolute configuration without the need for derivatization. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. biotools.us By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. researchgate.net This technique has been successfully applied to various bicyclic monoterpenes.
X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of this compound that form suitable crystals, X-ray crystallography provides precise information about bond lengths, bond angles, and torsional angles, unequivocally establishing the relative and absolute stereochemistry. ku.ac.ke
The crystal structure of a derivative of bicyclo[2.2.1]heptan-2-one has been used to confirm its absolute configuration, which in turn could be correlated to related compounds. ku.ac.ke In another example, the crystal structure of a tin-containing derivative, (dimethyl)[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]tin chloride, was determined to establish its stereochemistry. researchgate.net
Beyond confirming the molecular structure, X-ray crystallography also reveals details about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. For instance, studies on related bicyclic amides have shown the formation of hydrogen-bonded dimers in the solid state. ku.ac.ke
Table 2: Crystallographic Data for a Representative Bicyclo[2.2.1]heptane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.543 |
| b (Å) | 12.345 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: This is example data for a representative bicyclic compound and does not represent this compound itself.
Vibrational Spectroscopy (IR, Raman) in Structural and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound and its derivatives. IR spectroscopy is particularly sensitive to polar functional groups, with the O-H stretching vibration of the hydroxyl group appearing as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is also a characteristic feature.
The NIST WebBook provides access to the IR spectrum of Bicyclo[2.2.1]heptan-2-ol. nist.gov The fingerprint region of the IR spectrum (below 1500 cm⁻¹) is complex and unique to the specific molecule, allowing for its identification.
Table 3: Key IR Absorption Bands for Bicyclo[2.2.1]heptan-2-ol
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch | ~3300 (broad) |
| C-H stretch (sp³) | ~2850-2960 |
| C-O stretch | ~1000-1260 |
Note: Approximate values based on general principles of IR spectroscopy. Specific values can be found in spectral databases like the NIST WebBook. nist.gov
Theoretical and Computational Studies of 1r,2s,4s Bicyclo 2.2.1 Heptan 2 Ol Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations used to investigate the electronic properties of the bicyclo[2.2.1]heptane system. These calculations provide a detailed picture of electron density distribution, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the fundamental nature of chemical bonds within the molecule.
DFT methods are frequently used to predict the relative stabilities of diastereomers, such as the exo and endo forms of bicyclo[2.2.1]heptan-2-ol. The exo isomer is generally found to be more stable due to reduced steric strain. Theoretical calculations on substituted bicyclic systems have demonstrated high accuracy in predicting the relative energies of such isomers. For instance, DFT calculations can model electron density distributions to predict how the molecule will react with electrophiles.
Furthermore, DFT is instrumental in mapping out reaction pathways and understanding chemical reactivity. By calculating the geometries and energies of transition states, researchers can predict the stereoselectivity of reactions. For example, transition state analysis for the epoxidation of bicyclo[2.2.1]hept-2-ene has been used to explain the observed stereoselectivity, attributing it to a combination of steric repulsion and hydrogen bonding effects. Similarly, DFT studies on the epoxidation of 7-syn-substituted norbornenes have elucidated the reasons for exo-selectivity, highlighting the role of steric hindrance from the substituent. researchgate.net
Table 1: Application of DFT in Reactivity Studies of Bicyclo[2.2.1]heptane Systems
| Reaction Type | Computational Method | Key Finding |
|---|---|---|
| Epoxidation | DFT | Transition state analysis explained observed stereoselectivity based on steric repulsion and hydrogen bonding. |
| Oxirane Ring Opening | PCM/B3LYP/6-31G(d) | Calculated activation barriers indicated a low probability for the formation of a 1:2 product due to steric hindrance. |
| Pyrolysis | Qualitative analysis | The formation of principal products was found to be consistent with a concerted, six-membered cyclic transition state. |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Binding Interactions
Molecular modeling and molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol and its derivatives. While the bicyclic core is rigid, substituents can possess conformational freedom. MD simulations model the movement of atoms over time, providing a view of the molecule's conformational landscape and the stability of different rotamers. nih.gov
These simulations are particularly valuable for studying how bicyclo[2.2.1]heptane-based molecules interact with biological systems, such as proteins. For example, MD simulations have been used to refine the docked poses of bicyclic compounds in the active sites of enzymes to assess the stability of the protein-ligand complex. nih.gov In a study related to potential inhibitors for the SARS-CoV-2 main protease, a trimethylated derivative of bicyclo[2.2.1]heptan-2-ol was analyzed using MD simulations to understand its binding stability. nih.gov
Molecular docking, a related computational technique, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on norbornene derivatives have used docking to investigate potential interactions with antiapoptotic proteins, identifying key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. researchgate.net Such computational approaches are crucial in drug discovery and the design of bioactive molecules based on the bicyclo[2.2.1]heptane scaffold. researchgate.net
Quantum Chemical Calculations of Stereoelectronic Effects and Reaction Pathways
Quantum chemical calculations are pivotal for dissecting the subtle stereoelectronic effects that govern the structure and reactivity of bicyclo[2.2.1]heptane systems. These effects arise from the specific three-dimensional arrangement of orbitals in the molecule.
A clear example is the study of intramolecular hydrogen bonding in substituted bicyclic alcohols. In a computational investigation of 2-fluorobicyclo[2.2.1]heptan-7-ols, quantum chemical calculations were used to analyze the relative energies of four diastereoisomers. beilstein-journals.org Natural Bond Orbital (NBO) analysis revealed that an intramolecular hydrogen bond between the fluorine and hydroxyl group (nF→σ*OH) in the syn-exo isomer contributes to its structural stabilization. beilstein-journals.org This type of stereoelectronic interaction can significantly influence the conformational preferences and reactivity of the molecule.
These calculations also clarify the competition between steric hindrance and electronic effects in controlling reaction outcomes. For many reactions involving the bicyclo[2.2.1]heptane skeleton, the stereochemical result is a balance of these factors. For instance, the preference for exo attack in many addition reactions is often attributed to the lower steric hindrance on the exo face of the molecule. Computational analysis of transition states allows for the quantification of these effects, providing a more robust explanation for experimentally observed product ratios. researchgate.net
Computational Prediction of Spectroscopic Properties and Chiral Recognition
A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a bridge between theoretical models and experimental reality. DFT methods are widely employed to calculate Nuclear Magnetic Resonance (NMR) parameters with a high degree of accuracy. For bicyclo[2.2.1]heptane derivatives, the Gauge-Including Atomic Orbital (GIAO) method has been successfully used to compute ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants that show good agreement with experimental spectra. researchgate.net
These predicted spectroscopic parameters can be used to confirm molecular structures and stereochemistry. For example, the calculation of specific coupling constants, such as the through-space ¹hJF,H(O) coupling in fluorinated analogues, has provided strong evidence for the presence and nature of intramolecular hydrogen bonds, a key stereoelectronic feature. beilstein-journals.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bicyclo[2.2.1]hept-2-ene |
| Bicyclo[2.2.1]hept-5-en-2-ol |
| 2-Fluorobicyclo[2.2.1]heptan-7-ols |
Future Directions and Emerging Research Areas for Bicyclo 2.2.1 Heptan 2 Ol Chemistry
Development of Novel and Sustainable Synthetic Routes
The classic synthesis of the bicyclo[2.2.1]heptane core often relies on the Diels-Alder reaction, a powerful tool for constructing the bridged ring system. However, the drive towards green chemistry and efficiency is pushing researchers to explore novel and more sustainable synthetic strategies.
A key area of development is the use of biocatalysis. Lipase-catalyzed transesterifications have proven effective for the kinetic resolution of racemic bicyclo[2.2.1]heptan-2-ols. For instance, lipases from Candida species have been used to achieve high enantioselectivity (E > 100) in the resolution of related bicyclic alcohols, yielding enantiopure alcohols and acetates. researchgate.net The choice of acyl donor is critical; complete specificity (E ~ 1000) has been observed with vinyl acetate (B1210297). researchgate.net These enzymatic methods offer a green alternative to traditional chemical resolutions, avoiding harsh reagents and conditions.
Future work will likely focus on:
Enzyme Engineering: Tailoring lipases and other enzymes to enhance their selectivity and efficiency for specific bicyclo[2.2.1]heptan-2-ol derivatives.
Immobilization Techniques: Improving the stability and reusability of biocatalysts, for example, by adsorbing them onto supports like Celite, which can improve enantioselectivity more than tenfold. researchgate.net
Alternative Cyclizations: Developing new cyclization strategies that bypass the traditional Diels-Alder approach, such as intramolecular cyclizations of functionalized cyclohexane (B81311) precursors, to access novel substitution patterns.
| Method | Catalyst/Reagent | Key Feature |
| Lipase-Catalyzed Resolution | Candida rugosa lipase (B570770) | High enantioselectivity (E > 100) for resolving racemic alcohols. researchgate.net |
| Transesterification | Porcine pancreatic lipase | Separation of chiral alcohols through enzyme-catalyzed reaction. google.com |
| Asymmetric Reduction | Oxazaborolidine catalyst | Catalytic asymmetric reduction of prochiral ketones to yield optically active alcohols. researchgate.net |
Expansion of Applications in Enantioselective Catalysis and Medicinal Chemistry Scaffolds
The rigid conformation and defined stereochemistry of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol and its derivatives make them highly valuable as chiral auxiliaries and ligands in asymmetric synthesis. They have been successfully used to induce enantioselectivity in reactions like the addition of diethylzinc (B1219324) to aldehydes. scirp.org The future will see the development of more sophisticated ligands derived from this scaffold to catalyze a broader range of enantioselective transformations.
In medicinal chemistry, the bicyclo[2.2.1]heptane skeleton is increasingly recognized as a valuable scaffold. It serves as a three-dimensional, non-planar bioisostere for aromatic rings, a strategy that can improve physicochemical properties like solubility and metabolic stability in drug candidates. This rigid framework allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.
Key Research Trajectories:
Novel Ligand Design: Synthesizing new chiral amino alcohols and aminodiols based on the bicyclo[2.2.1]heptane structure for use in a wider array of catalytic asymmetric reactions. scirp.orgresearchgate.net
Scaffolds for Drug Discovery: Using the bicyclo[2.2.1]heptane core to develop new classes of therapeutic agents. Derivatives have already been investigated as phosphodiesterase type IV (PDE-IV) inhibitors and have shown potential as antiviral agents by acting as sugar moiety mimetics in nucleoside analogs. mdpi.com Research into derivatives as cannabinoid receptor agonists has also shown promise, with some compounds demonstrating anti-inflammatory and analgesic properties. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups on the bicyclic scaffold to probe and optimize interactions with biological targets like enzymes and receptors, as seen in the development of anti-Herpes Simplex Virus (HSV-1) agents. mdpi.com
| Application Area | Example Derivative/Target | Research Finding |
| Enantioselective Catalysis | Camphor-based amino alcohols | Ligands for enantioselective diethylzinc addition to benzaldehyde. scirp.org |
| Medicinal Chemistry | Phosphodiesterase type IV (PDE-IV) inhibitors | The rigid scaffold allows for targeted modification to inhibit specific enzymes. |
| Antiviral Agents | 1′-Homocarbocyclic Nucleoside Analogs | The bicyclo[2.2.1]heptane skeleton can serve as a sugar moiety replacement in nucleosides with virus-inhibiting properties. mdpi.com |
| Cannabinoid Agonists | Fenchone-resorcinol derivatives | Analogs showed high affinity and selectivity for the CB2 receptor, with potential anti-inflammatory and analgesic effects. mdpi.com |
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
The transition from batch to continuous flow processing represents a significant step forward for chemical synthesis, offering enhanced safety, efficiency, and scalability. researchgate.netru.nl For syntheses involving the bicyclo[2.2.1]heptane core, such as the often exothermic Diels-Alder reaction, flow chemistry provides superior heat and mass transfer, leading to better control and higher conversion efficiencies.
Future prospects in this area include:
Multi-step Flow Synthesis: Integrating several reaction steps, such as cyclization, functionalization, and purification, into a single, continuous process. This has been successfully demonstrated for related bicyclic systems, where a three-step batch synthesis was adapted to a continuous flow process with high yields for each step. researchgate.net
High-Throughput Synthesis and Screening: Combining flow chemistry with automated platforms to rapidly generate libraries of bicyclo[2.2.1]heptan-2-ol derivatives. These libraries can then be subjected to high-throughput screening to quickly identify compounds with desired biological activities, accelerating the drug discovery process. researchgate.net
| Technology | Advantage | Application to Bicyclo[2.2.1]heptan-2-ol |
| Continuous-Flow Reactors | Enhanced heat/mass transfer, improved safety, scalability. ru.nl | Optimization of exothermic reactions like Diels-Alder; potential for higher throughput and yield. |
| High-Throughput Synthesis | Rapid generation of compound libraries. researchgate.net | Accelerated discovery of new catalysts and medicinal scaffolds. |
| Integrated Systems | Automation of multi-step sequences. researchgate.net | Streamlined production from starting materials to functionalized final products. |
Advanced Computational Methodologies for Predictive Design and Understanding
Computational chemistry is an indispensable tool for modern chemical research, providing deep insights that guide experimental work. For complex structures like this compound, computational methods are crucial for understanding their properties and interactions.
Emerging research directions involve:
Machine Learning and AI: Developing predictive models based on large datasets to forecast the properties and activities of new, unsynthesized bicyclo[2.2.1]heptane derivatives.
Dynamic Simulations: Using molecular dynamics (MD) simulations to understand the conformational flexibility of the scaffold and its derivatives and how they interact with solvents and biological macromolecules over time.
Reaction Pathway Modeling: Applying computational methods to map out the entire energy landscape of synthetic reactions, allowing for the in-silico optimization of reaction conditions to favor desired products and minimize byproducts.
| Computational Method | Purpose | Relevance to Bicyclo[2.2.1]heptan-2-ol |
| Density Functional Theory (DFT) | Investigate electronic structure, molecular orbitals, and energetics. vulcanchem.com | Understanding compound stability, reactivity, and spectroscopic properties. |
| Molecular Docking | Predict binding modes and affinities with biological targets. mdpi.comvulcanchem.com | Guiding the design of new medicinal chemistry scaffolds and enzyme inhibitors. researchgate.net |
| SwissADME Prediction | In silico prediction of pharmacokinetic properties (e.g., GIT absorption, BBB permeation). researchgate.net | Early-stage assessment of drug-likeness for novel derivatives. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
